Eravacycline dihydrochloride

Description

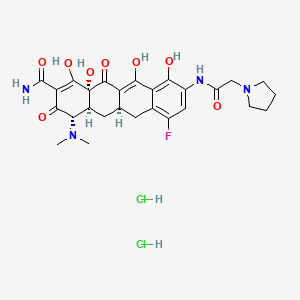

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBSSTYDNTVAEU-RZVFYPHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33Cl2FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027691 | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334714-66-7 | |

| Record name | Eravacycline dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eravacycline Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An in-depth whitepaper for researchers, scientists, and drug development professionals.

Published: November 7, 2025

Executive Summary

Eravacycline dihydrochloride, a fully synthetic fluorocycline antibiotic, represents a significant advancement in the fight against multidrug-resistant (MDR) bacterial infections. Developed by Tetraphase Pharmaceuticals, building upon foundational research from Harvard University, eravacycline overcomes common tetracycline resistance mechanisms, demonstrating potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of the discovery, a detailed, step-by-step synthesis pathway, its mechanism of action, and a summary of key quantitative data from preclinical and clinical studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Discovery and Development

Eravacycline emerged from a research program focused on creating novel tetracycline analogs with improved potency and a broader spectrum of activity, particularly against resistant bacterial strains. The discovery is rooted in the pioneering work of Professor Andrew Myers and his laboratory at Harvard University, who developed a highly convergent and flexible synthetic route to the tetracycline core. This synthetic platform allowed for the systematic modification of the tetracycline scaffold, a feat not readily achievable through semi-synthetic methods from natural tetracyclines.

Tetraphase Pharmaceuticals further developed and optimized this synthetic strategy, leading to the identification of eravacycline (formerly TP-434) as a lead candidate. Eravacycline's key structural feature is the presence of a fluorine atom at the C7 position and a pyrrolidinoacetamido side chain at the C9 position of the tetracycline D-ring. These modifications are crucial for its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[1] The U.S. Food and Drug Administration (FDA) approved eravacycline, marketed as Xerava®, on August 27, 2018, for the treatment of complicated intra-abdominal infections (cIAI).[2]

Synthesis Pathway

The total synthesis of eravacycline is a convergent process that involves the preparation of two key fragments: a highly functionalized "left-hand piece" (LHP) and a chiral cyclohexenone building block (the "right-hand piece"). These two fragments are then coupled using a pivotal Michael-Dieckmann cyclization reaction to construct the tetracycline core.

Synthesis of the Left-Hand Piece (LHP)

The LHP is synthesized from commercially available 4-fluoro-3-methylphenol in a six-step sequence. The detailed experimental protocol is as follows:

Step 1: Bromination 4-fluoro-3-methylphenol is first brominated to introduce a bromine atom at the ortho position to the hydroxyl group.

-

Reagents: 4-fluoro-3-methylphenol, N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile

-

Conditions: Room temperature

Step 2: Benzyl Protection The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.

-

Reagents: Brominated intermediate, Benzyl bromide, Potassium carbonate

-

Solvent: Acetone

-

Conditions: Reflux

Step 3: Nitration The aromatic ring is nitrated to introduce a nitro group, which will later be reduced to an amine.

-

Reagents: Benzyl-protected intermediate, Nitric acid, Sulfuric acid

-

Solvent: Dichloromethane

-

Conditions: 0 °C to room temperature

Step 4: Reduction of the Nitro Group The nitro group is reduced to an amine using a standard reduction method.

-

Reagents: Nitrated intermediate, Iron powder, Ammonium chloride

-

Solvent: Ethanol/Water

-

Conditions: Reflux

Step 5: Dibenzylation of the Amine The resulting aniline is protected with two benzyl groups.

-

Reagents: Aniline intermediate, Benzyl bromide, Sodium hydride

-

Solvent: Tetrahydrofuran (THF)

-

Conditions: 0 °C to room temperature

Step 6: Palladium-Catalyzed Phenyl Carboxylation The final step in the LHP synthesis is a palladium-catalyzed carbonylation to introduce a phenyl ester group, which is crucial for the subsequent Dieckmann cyclization.

-

Reagents: Dibenzylated intermediate, Phenyl chloroformate, Palladium(II) acetate, a suitable phosphine ligand

-

Solvent: Toluene

-

Conditions: Elevated temperature

Michael-Dieckmann Cyclization and Core Assembly

The key bond-forming step in the synthesis of eravacycline is the tandem Michael addition-Dieckmann cyclization.

-

Protocol: The LHP is deprotonated at the benzylic position using a strong base, typically lithium diisopropylamide (LDA), at low temperature (-78 °C) in THF. The resulting anion is then added to the chiral cyclohexenone building block in a Michael fashion. The reaction mixture is slowly warmed, allowing for an intramolecular Dieckmann condensation to occur, which forms the tetracycline C-ring and yields the protected pentacyclic core of eravacycline.[3]

Final Deprotection and Acylation

The final steps of the synthesis involve the removal of the protecting groups and the introduction of the C9 side chain.

-

Global Deprotection: A significant innovation in the eravacycline synthesis is a one-pot global deprotection step.[4][5][6] This is typically achieved using a strong acid, such as hydrofluoric acid (HF) or boron tribromide (BBr3), which cleaves the benzyl ethers and other protecting groups, and also facilitates the opening of an isoxazole ring that is part of the right-hand piece.

-

Acylation: The deprotected amino group at the C9 position is then acylated with 2-(pyrrolidin-1-yl)acetyl chloride to install the final side chain, yielding eravacycline free base.

-

Salt Formation: The final active pharmaceutical ingredient, this compound, is obtained by treating the free base with hydrochloric acid.[7]

Mechanism of Action

Eravacycline, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[4][8][9] The drug binds to the 30S ribosomal subunit, a key component of the bacterial ribosome. This binding physically blocks the attachment of aminoacyl-tRNA (tRNA carrying an amino acid) to the acceptor (A) site on the mRNA-ribosome complex.[9][10] By preventing the incorporation of new amino acids into the growing polypeptide chain, eravacycline effectively halts protein synthesis, leading to a bacteriostatic effect against most susceptible organisms.[4][8] However, against certain bacterial strains, such as some isolates of Escherichia coli and Klebsiella pneumoniae, eravacycline has demonstrated in vitro bactericidal activity.[4][8]

A critical advantage of eravacycline is its ability to overcome the two main mechanisms of tetracycline resistance:

-

Efflux Pumps: These are membrane proteins that actively pump tetracyclines out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. The structural modifications in eravacycline, particularly the C9 side chain, are thought to make it a poor substrate for these pumps.[9]

-

Ribosomal Protection Proteins: These proteins bind to the ribosome and dislodge tetracycline from its binding site. Eravacycline's unique substitutions on the D-ring enhance its binding affinity to the ribosome, making it more difficult for these protective proteins to displace it.[1]

Quantitative Data

In Vitro Activity

Eravacycline has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative pathogens, including many multidrug-resistant isolates. The following table summarizes the minimum inhibitory concentration (MIC) values for eravacycline and a comparator, tigecycline, against selected carbapenem-resistant organisms.

| Organism | Eravacycline MIC50 (mg/L) | Eravacycline MIC90 (mg/L) | Tigecycline MIC50 (mg/L) | Tigecycline MIC90 (mg/L) |

| Carbapenem-resistant E. coli (CRE) | 0.25 | 0.5 | 0.25 | 0.5 |

| Carbapenem-resistant K. pneumoniae (CRKP) | 0.5 | 2 | 1 | 2 |

| Carbapenem-resistant A. baumannii (CRAB) | 1 | 4 | 2 | 8 |

| Carbapenem-resistant E. cloacae complex (CREC) | 1 | 4 | 0.5 | 4 |

| Data sourced from a study on carbapenem-resistant Gram-negative isolates in China.[9] |

Pharmacokinetic Properties

Pharmacokinetic studies in healthy adults have characterized the profile of intravenously administered eravacycline.

| Parameter | Value (following 1 mg/kg q12h) |

| Cmax (Maximum Plasma Concentration) | ~1,100 ng/mL[3] |

| AUC0–12 (Area Under the Curve) | 4.42 µg·h/mL[11] |

| t1/2 (Elimination Half-life) | ~20 hours[8] |

| Vss (Volume of Distribution at Steady State) | ~321 L[8] |

| Protein Binding | 79% to 90%[8] |

Clinical Efficacy and Safety

The efficacy and safety of eravacycline for the treatment of complicated intra-abdominal infections (cIAI) were established in two pivotal Phase 3 clinical trials, IGNITE1 and IGNITE4.[12][13]

Table 3: Clinical Cure Rates in IGNITE1 and IGNITE4 (Microbiological Intent-to-Treat Population at Test-of-Cure)

| Trial | Eravacycline (1 mg/kg q12h) | Comparator | Comparator Dose |

| IGNITE1 | 86.8% | Ertapenem | 1 g q24h |

| IGNITE4 | 90.8%[10][12] | Meropenem | 1 g q8h |

Table 4: Common Adverse Events in Pooled IGNITE1 and IGNITE4 Data

| Adverse Event | Eravacycline (%) | Comparators (Ertapenem/Meropenem) (%) |

| Nausea | <5%[10][12] | Not specified |

| Vomiting | <4%[10][12] | Not specified |

| Diarrhea | <3%[10][12] | Not specified |

| Infusion site reactions | Not specified | Not specified |

Discontinuation rates due to adverse events were low and similar between eravacycline and the carbapenem comparators.[14]

Conclusion

This compound is a testament to the power of synthetic chemistry in overcoming the challenges of antibiotic resistance. Its novel, fully synthetic origin allowed for the rational design of a molecule capable of evading established tetracycline resistance mechanisms. The robust and convergent synthesis pathway provides a reliable means of production. With its potent broad-spectrum activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety, eravacycline represents a valuable addition to the armamentarium for treating serious and life-threatening bacterial infections. This technical guide serves as a foundational resource for the scientific community to further explore and build upon the knowledge surrounding this important therapeutic agent.

References

- 1. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy & Safety | XERAVA® (eravacycline) [xerava.com]

- 3. Mass Balance and Drug Interaction Potential of Intravenous Eravacycline Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized, Double-Blind, Placebo-Controlled Studies of the Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eravacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Divergent Route to Eravacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Eravacycline Is Active against Bacterial Isolates Expressing the Polymyxin Resistance Gene mcr-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Isolates in China: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phase I, Open-Label, Safety and Pharmacokinetic Study To Assess Bronchopulmonary Disposition of Intravenous Eravacycline in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. contagionlive.com [contagionlive.com]

- 14. researchgate.net [researchgate.net]

Eravacycline Dihydrochloride: A Technical Deep Dive into its Interaction with the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eravacycline, a novel synthetic fluorocycline, represents a significant advancement in the tetracycline class of antibiotics. Its potent, broad-spectrum activity, particularly against multidrug-resistant (MDR) pathogens, is attributed to its unique structural modifications that enhance its binding to the bacterial 30S ribosomal subunit and overcome common tetracycline resistance mechanisms. This technical guide provides an in-depth analysis of the molecular interactions between eravacycline dihydrochloride and its target, the 30S ribosomal subunit. It consolidates quantitative data on its efficacy, details key experimental methodologies for its study, and visualizes its mechanism of action and pathways of resistance.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other tetracyclines, eravacycline's primary mechanism of action is the disruption of bacterial protein synthesis.[1] It achieves this by binding to the 30S ribosomal subunit, a critical component of the bacterial translation machinery. This binding physically obstructs the A-site of the ribosome, preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex.[1][2] Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth and replication.[1]

Eravacycline's chemical structure, featuring a fluorine atom at the C7 position and a pyrrolidinoacetamido group at the C9 position of the D-ring, distinguishes it from previous generations of tetracyclines.[3] These modifications are crucial for its enhanced antimicrobial profile, as they increase its binding affinity for the ribosome and provide steric hindrance against ribosomal protection proteins, a common mechanism of tetracycline resistance.[2]

The 30S Ribosomal Subunit Binding Site

High-resolution structural studies, particularly cryo-electron microscopy (cryo-EM), have elucidated the precise binding pocket of eravacycline on the 30S ribosomal subunit of Acinetobacter baumannii.[2][4] The binding is primarily mediated by electrostatic interactions with the 16S rRNA.

The key nucleotides involved in stabilizing the eravacycline molecule within the 30S subunit include r2MG963, rG1050, rC1051, rC1192, rA1193, rA1194, and rG1195.[2] The binding of eravacycline is further coordinated by the presence of two magnesium ions.[2] This binding site overlaps with that of other tetracyclines, such as tigecycline.[2]

Diagram: Eravacycline's Mechanism of Action

The following diagram illustrates the inhibitory effect of eravacycline on bacterial protein synthesis.

Caption: Eravacycline binds to the A-site of the 30S ribosomal subunit, preventing aminoacyl-tRNA entry and halting protein synthesis.

Quantitative Data

The efficacy of eravacycline can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC), binding affinity (Kd), and in vitro translation inhibition (IC50).

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Eravacycline has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (all) | 0.06 | 0.12 | [5] |

| Enterococcus faecalis | 0.06 | 0.06 | [5] |

| Enterococcus faecium | 0.06 | 0.06 | [5] |

| Streptococcus pneumoniae | ≤0.06 | ≤0.06 | [5] |

| Escherichia coli | 0.25 | 0.5 | [6] |

| Klebsiella pneumoniae | 0.5 | 2 | [6] |

| Acinetobacter baumannii | 0.5 | 2 | [6] |

| Bacteroides fragilis group | 1 | 1 | [7] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Ribosomal Binding Affinity and In Vitro Translation Inhibition

Similarly, specific IC50 values for eravacycline in cell-free translation assays were not found in the reviewed literature. However, it has been shown to inhibit protein translation at fourfold lower concentrations than tetracycline.[1]

Resistance Mechanisms

Bacterial resistance to eravacycline, though less common than with older tetracyclines, can emerge through several mechanisms.

-

Target Site Modification: Mutations in the 16S rRNA or ribosomal proteins (such as S10) within the 30S subunit can reduce the binding affinity of eravacycline, leading to decreased susceptibility.[7][8][9][10]

-

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport eravacycline out of the bacterial cell, lowering its intracellular concentration and reducing its efficacy.[7]

Diagram: Eravacycline Resistance Pathways

The following diagram outlines the primary mechanisms of bacterial resistance to eravacycline.

Caption: Resistance to eravacycline can occur through target site mutations in the 30S ribosome or via active efflux of the drug from the bacterial cell.

Experimental Protocols

The study of eravacycline's interaction with the 30S ribosomal subunit employs a variety of sophisticated biochemical and biophysical techniques.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (as per CLSI guidelines):

-

Preparation of Eravacycline Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the eravacycline stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted eravacycline with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of eravacycline that completely inhibits visible bacterial growth.

Ribosome Binding Affinity Determination (General Protocol)

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes that occur upon the binding of a ligand (eravacycline) to a macromolecule (30S ribosomal subunit), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Sample Preparation:

-

Purify the 30S ribosomal subunits from the target bacterial species.

-

Prepare a solution of this compound.

-

Both the 30S subunits and eravacycline must be in the same, extensively dialyzed buffer to minimize heats of dilution. The buffer should be degassed prior to use.

-

-

ITC Experiment Setup:

-

Load the purified 30S ribosomal subunits into the sample cell of the calorimeter.

-

Load the eravacycline solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the eravacycline solution into the sample cell containing the 30S subunits.

-

The instrument measures the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of eravacycline to 30S subunits.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to calculate the Kd, n, ΔH, and ΔS.

-

In Vitro Translation Inhibition Assay

Cell-Free Transcription-Translation (TX-TL) System:

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

-

Assay Setup:

-

Prepare a reaction mixture containing a bacterial cell-free extract (e.g., from E. coli), amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Add varying concentrations of eravacycline to the reaction mixtures.

-

-

Incubation: Incubate the reactions at 37°C for a set period to allow for transcription and translation to occur.

-

Detection of Reporter Protein:

-

If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.

-

If using a GFP reporter, measure the fluorescence using a fluorometer.

-

-

Data Analysis:

-

Plot the reporter signal (luminescence or fluorescence) as a function of the eravacycline concentration.

-

The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of eravacycline required to inhibit 50% of the reporter protein synthesis.

-

Diagram: Experimental Workflow for Ribosome Binding and Inhibition Analysis

The following diagram outlines a typical workflow for characterizing the interaction of eravacycline with the bacterial ribosome.

Caption: A workflow for investigating eravacycline's interaction with the 30S ribosomal subunit, from initial efficacy testing to detailed structural and biophysical characterization.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, targeting the 30S ribosomal subunit with high affinity. Its unique structural features enable it to overcome common tetracycline resistance mechanisms, making it a valuable therapeutic option for treating infections caused by multidrug-resistant bacteria. The detailed understanding of its binding site and mechanism of action, facilitated by advanced techniques such as cryo-electron microscopy and isothermal titration calorimetry, provides a solid foundation for the rational design of future antibiotics targeting the bacterial ribosome. Continued surveillance of resistance mechanisms and further quantitative characterization of its interaction with the ribosome will be crucial for optimizing its clinical use and preserving its efficacy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Eravacycline, a Novel Fluorocycline Antibacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. Eravacycline activity against clinical S. aureus isolates from China: in vitro activity, MLST profiles and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eravacycline susceptibility was impacted by genetic mutation of 30S ribosome subunits, and branched-chain amino acid transport system II carrier protein, Na/Pi cotransporter family protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Eravacycline Resistance in Clinical Enterococcus faecalis Isolates From China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity and adaptation strategies of eravacycline in clinical Enterococcus faecium isolates from China - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Symphony of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorocycline Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the chemical structure of fluorocycline antibiotics and their potent antibacterial activity. By examining key structural modifications and their impact on efficacy, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of novel anti-infective agents. The core of this analysis focuses on the fluorocycline class, exemplified by the clinically significant agent eravacycline and its predecessor, TP-434, highlighting how targeted chemical alterations have led to a new generation of tetracyclines capable of overcoming prevalent resistance mechanisms.

Introduction: The Rise of Fluorocyclines

The tetracycline class of antibiotics has been a cornerstone of infectious disease treatment for decades. However, their efficacy has been significantly compromised by the emergence and spread of bacterial resistance, primarily through two mechanisms: efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target. The development of fluorocyclines represents a triumphant return to this scaffold, breathing new life into a trusted class of antibiotics. These fully synthetic analogs, born from a total synthesis approach, incorporate key structural features designed to evade these resistance mechanisms and exhibit broad-spectrum, potent activity against a wide array of clinically important pathogens.[1][2]

The defining characteristics of fluorocyclines are the substitutions on the D-ring of the tetracycline core, specifically a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position.[2] These modifications are central to their enhanced antibacterial profile and form the basis of the structure-activity relationship (SAR) explored in this guide.

Mechanism of Action: A Reinforced Attack on the Ribosome

Like their predecessors, fluorocyclines exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, preventing the accommodation of aminoacyl-tRNA in the A-site of the ribosome.[3] This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect against many common pathogens.[4]

The structural modifications of fluorocyclines, particularly the C-9 side chain, are crucial for their ability to overcome resistance. The bulky and strategically positioned pyrrolidinoacetamido group is thought to create steric hindrance that interferes with the action of ribosomal protection proteins, such as Tet(M).[5] Furthermore, while some efflux pumps like Tet(A) may still recognize fluorocyclines to a limited extent, the overall impact on their minimum inhibitory concentrations (MICs) is significantly less pronounced compared to older tetracyclines.[5]

Cryo-electron microscopy studies of eravacycline bound to the Acinetobacter baumannii ribosome have provided a high-resolution view of this interaction. These studies confirm that eravacycline binds to the 30S subunit and reveal that the interaction is primarily governed by electrostatic forces.[3][6][7] This detailed structural understanding is invaluable for the rational design of future antibiotics targeting the bacterial ribosome.

Quantitative Data Presentation: A Comparative Analysis of In Vitro Activity

The potency of fluorocycline antibiotics is best illustrated through a comparative analysis of their Minimum Inhibitory Concentration (MIC) values against a diverse panel of bacterial isolates. The following tables summarize the in vitro activity of eravacycline and TP-434 against key Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains. All MIC values are presented in µg/mL.

Table 1: In Vitro Activity of Eravacycline against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC₅₀ | MIC₉₀ |

| Staphylococcus aureus (all) | 2158 | 0.12 | 0.12 |

| Methicillin-resistant S. aureus (MRSA) | 35 | 0.12 | 1 |

| Staphylococcus epidermidis | 1143 | - | 0.25 |

| Staphylococcus haemolyticus | 423 | - | 0.25 |

| Enterococcus faecalis (all) | 1876 | 0.06 | 2 |

| Vancomycin-resistant E. faecalis (VRE) | - | - | - |

| Enterococcus faecium (all) | 1724 | - | 2 |

| Vancomycin-resistant E. faecium (VRE) | 2 | 0.03 | 0.06 |

| Streptococcus pneumoniae | 415 | - | 0.008 |

| Streptococcus anginosus group | 273 | - | 0.015 |

Data compiled from multiple sources.[4][8][9][10]

Table 2: In Vitro Activity of Eravacycline against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC₅₀ | MIC₉₀ |

| Escherichia coli | 12436 (Enterobacteriaceae) | - | 0.5 |

| Carbapenem-resistant E. coli (CRE) | 17 | 0.25 | 8 |

| Klebsiella pneumoniae | 136 | 0.5 | 2 |

| Carbapenem-resistant K. pneumoniae (CRKP) | 35 | 2 | 4 |

| Acinetobacter baumannii | 1893 | 0.5 | 1 |

| Carbapenem-resistant A. baumannii (CRAB) | 30 | 1 | 2 |

| Stenotrophomonas maltophilia | 356 | - | 2 |

Data compiled from multiple sources.[4][8][9][10]

Table 3: In Vitro Activity of TP-434 (Eravacycline) against E. coli with Specific Resistance Mechanisms

| Resistance Gene | MIC (µg/mL) | Fold Increase vs. Control |

| lacZ (Control) | 0.063 | - |

| tet(M) | 0.063 | 1 |

| tet(K) | 0.063 | 1 |

| tet(B) | 0.063 | 1 |

| tet(A) | 0.25 | 4 |

| tet(X) | 4 | 64 |

Data from a representative assay.[5]

Experimental Protocols: Methodologies for Evaluation

The evaluation of novel antibiotics like fluorocyclines relies on a standardized set of in vitro and in vivo experimental protocols. This section details the methodologies for two key assays cited in the development and characterization of these compounds.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized in vitro susceptibility testing method used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium. The protocol is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Fluorocycline antibiotic stock solution

-

Positive control (growth control, no antibiotic)

-

Negative control (sterility control, no bacteria)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the fluorocycline antibiotic is prepared in CAMHB directly in the wells of the 96-well microtiter plate.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate, except for the sterility control, is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a widely used in vivo model to assess the efficacy of antimicrobial agents in a setting of immunosuppression, which mimics certain clinical scenarios.[13][14]

Materials:

-

Female ICR (CD-1) mice (or other suitable strain)

-

Cyclophosphamide for inducing neutropenia

-

Bacterial inoculum of the test strain

-

Fluorocycline antibiotic for treatment

-

Sterile phosphate-buffered saline (PBS)

-

Trypticase soy agar plates with 5% sheep's blood

Procedure:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[13]

-

Infection: On the day of the experiment, mice are anesthetized and infected via intramuscular injection of a standardized bacterial inoculum (e.g., 0.1 mL of 10⁷ CFU/mL Staphylococcus aureus) into the right thigh muscle.[13]

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the fluorocycline antibiotic is initiated. The drug can be administered via various routes (e.g., intravenously, subcutaneously) and at different dosing regimens. A control group receives a vehicle control.[13]

-

Euthanasia and Tissue Harvest: At the end of the treatment period (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically removed.[13]

-

Bacterial Load Determination: The excised thigh is homogenized in sterile PBS. Serial dilutions of the homogenate are plated onto agar plates.

-

Colony Counting: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in the thigh tissue. Efficacy is measured by the reduction in CFU in treated animals compared to the control group.[13]

The Core of Potency: A Deep Dive into Fluorocycline SAR

The enhanced antibacterial profile of fluorocyclines is a direct result of strategic modifications to the tetracycline scaffold. The following discussion elucidates the key structural features and their contribution to the overall activity.

The C-7 Fluorine: A Subtle but Significant Contributor

The introduction of a fluorine atom at the C-7 position of the D-ring is a hallmark of the fluorocycline class. While the C-7 position has been a site for modification in previous tetracyclines (e.g., the dimethylamino group in minocycline), the fluorine substitution offers several advantages. It is believed to enhance the overall potency and contribute to the favorable pharmacokinetic properties of these compounds.[2][9]

The C-9 Side Chain: The Key to Overcoming Resistance

The most significant innovation in the design of fluorocyclines is the introduction of a pyrrolidinoacetamido group at the C-9 position.[2] This bulky side chain is instrumental in the ability of these antibiotics to evade the two major mechanisms of tetracycline resistance:

-

Overcoming Ribosomal Protection: The C-9 modification provides a steric impediment to the binding of ribosomal protection proteins, such as Tet(M), which would otherwise dislodge the antibiotic from its ribosomal binding site.[5]

-

Reduced Susceptibility to Efflux: While not completely immune, fluorocyclines are poorer substrates for many tetracycline-specific efflux pumps compared to their predecessors. The C-9 side chain likely plays a role in this reduced recognition and transport out of the bacterial cell.[5]

The optimization of the C-9 side chain has been a major focus of medicinal chemistry efforts, leading to the identification of compounds with both potent antibacterial activity and favorable oral bioavailability.[15]

Conclusion: A Bright Future for a Classic Scaffold

The fluorocycline class of antibiotics, exemplified by eravacycline, is a testament to the power of medicinal chemistry to rejuvenate and enhance established antibiotic scaffolds. Through a deep understanding of the structure-activity relationships and the mechanisms of bacterial resistance, researchers have successfully engineered a new generation of tetracyclines with potent, broad-spectrum activity against some of the most challenging multidrug-resistant pathogens. The insights gained from the SAR of fluorocyclines will undoubtedly fuel the continued development of novel anti-infective agents, offering hope in the ongoing battle against antibiotic resistance. The detailed quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of life-saving antibiotics.

References

- 1. Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target- and Resistance-Based Mechanistic Studies with TP-434, a Novel Fluorocycline Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of eravacycline and comparators against Gram-negative and Gram-positive bacterial isolates collected from patients globally between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. researchgate.net [researchgate.net]

- 13. noblelifesci.com [noblelifesci.com]

- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 15. pubs.acs.org [pubs.acs.org]

Eravacycline Dihydrochloride vs. Traditional Tetracyclines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eravacycline, a novel synthetic fluorocycline, represents a significant advancement in the tetracycline class of antibiotics. Developed to combat the growing threat of multidrug-resistant (MDR) pathogens, eravacycline exhibits a broad spectrum of activity and overcomes common tetracycline resistance mechanisms. This technical guide provides an in-depth comparison of eravacycline dihydrochloride with traditional tetracyclines, focusing on its mechanism of action, antimicrobial spectrum, resistance profile, clinical efficacy, and the experimental protocols used for its evaluation.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of new antimicrobial agents.[1] Eravacycline, a fluorocycline antibiotic approved by the FDA in 2018 for complicated intra-abdominal infections (cIAIs), has emerged as a promising therapeutic option.[2][3][4][5] Unlike traditional tetracyclines, eravacycline's unique structural modifications enable it to maintain activity against a wide array of Gram-positive and Gram-negative bacteria, including those harboring resistance to older tetracycline-class drugs.[1][6][7]

Mechanism of Action: Overcoming Resistance

Like its predecessors, eravacycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex and thereby halting the elongation of the peptide chain.[8][9] However, key structural modifications, specifically substitutions at the C7 and C9 positions of the D-ring, give eravacycline a significant advantage.[6][7] These modifications enhance its binding affinity to the bacterial ribosome and, crucially, allow it to circumvent the two primary mechanisms of tetracycline resistance:

-

Efflux Pumps: Eravacycline is a poor substrate for the efflux pumps that bacteria use to expel traditional tetracyclines from the cell, thus maintaining effective intracellular concentrations.[1][8]

-

Ribosomal Protection Proteins (RPPs): Eravacycline's strong binding to the ribosome allows it to remain effective even in the presence of RPPs, which typically dislodge older tetracyclines from their target.[8]

Eravacycline has demonstrated a tenfold higher affinity for ribosomal binding compared to tetracycline in vitro.[6]

Antimicrobial Spectrum: A Broader Reach

Eravacycline exhibits a broad spectrum of in vitro activity against a wide range of clinically significant pathogens.[10] This includes Gram-positive bacteria, Gram-negative bacteria, and anaerobic organisms. Notably, it is effective against many multidrug-resistant (MDR) strains that are resistant to other antibiotic classes.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of eravacycline and comparator tetracyclines against various bacterial isolates. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Eravacycline and Comparators against Enterobacterales

| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |

| Enterobacterales | Eravacycline | 0.25 | - |

| Tigecycline | 0.5 | - | |

| Escherichia coli | Eravacycline | - | - |

| Tigecycline | - | - | |

| Klebsiella pneumoniae | Eravacycline | - | - |

| Tigecycline | - | - |

Data extracted from a study on multidrug-resistant Gram-negative clinical isolates.[11]

Table 2: In Vitro Activity of Eravacycline and Comparators against Acinetobacter spp.

| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |

| Acinetobacter spp. | Eravacycline | 0.25 | - |

| Tigecycline | 0.5 | - |

Data extracted from a study on multidrug-resistant Gram-negative clinical isolates.[11]

Table 3: In Vitro Activity of Eravacycline and Comparators against Staphylococcus aureus

| Organism | Antibiotic | MIC50 (μg/ml) | MIC90 (μg/ml) |

| S. aureus (1,017 isolates) | Eravacycline | 0.12 | 0.25 |

| Omadacycline | 0.5 | 1 | |

| Tigecycline | 0.12 | 0.25 |

Data from a study investigating new generation tetracyclines against clinical S. aureus isolates.[12]

Clinical Efficacy: Performance in Clinical Trials

Eravacycline has demonstrated non-inferiority to other broad-spectrum antibiotics in phase 3 clinical trials for the treatment of complicated intra-abdominal infections (cIAIs).

Table 4: Clinical Cure Rates in cIAI Trials

| Trial | Treatment Arm | Comparator Arm | Population | Clinical Cure Rate (Eravacycline) | Clinical Cure Rate (Comparator) |

| IGNITE 1 | Eravacycline | Ertapenem | Microbiological Intent-to-Treat | 86.8% | 87.6% |

| IGNITE 4 | Eravacycline | Meropenem | Microbiological Intent-to-Treat | 90.8% | 91.2% |

Data from the IGNITE 1 and IGNITE 4 clinical trials.[3][13][14]

A meta-analysis of three randomized controlled trials found no significant difference in clinical response or all-cause mortality between eravacycline and carbapenems for cIAIs.[15] However, eravacycline was associated with a higher incidence of nausea and vomiting.[15]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of eravacycline is determined using standardized susceptibility testing methods.

-

Broth Microdilution (BMD): This is the gold-standard method recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]

-

Methodology:

-

Prepare serial twofold dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CA-MHB).

-

Inoculate each well of a microtiter plate with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.[17]

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

-

Gradient Diffusion Strip Method (E-test): This method provides a quantitative MIC value and is commonly used in clinical microbiology laboratories.[11][16]

-

Methodology:

-

A standardized bacterial suspension is swabbed onto an agar plate.

-

A plastic strip impregnated with a predefined gradient of eravacycline is placed on the agar surface.

-

After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

-

-

Animal Models of Infection

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics.

-

Murine Septicemia Model:

-

Objective: To determine the protective dose (PD50) of eravacycline.

-

Methodology:

-

Mice are infected with a lethal dose of a bacterial pathogen.

-

Eravacycline is administered intravenously (i.v.) at various doses.

-

The PD50, the dose that protects 50% of the animals from death, is calculated. Eravacycline has shown PD50 values of ≤1 mg/kg against Staphylococcus aureus and 1.2 to 4.4 mg/kg against Escherichia coli.[18][19]

-

-

-

Neutropenic Murine Thigh Infection Model:

-

Objective: To assess the bactericidal activity of eravacycline in a localized infection.

-

Methodology:

-

Mice are rendered neutropenic to mimic an immunocompromised state.

-

The thigh muscles are inoculated with a known quantity of bacteria.

-

Eravacycline is administered at different dosing regimens.

-

The reduction in bacterial colony-forming units (CFU) in the thigh tissue is measured over time. In this model, eravacycline produced a 2-log10 reduction in CFU for S. aureus and S. pyogenes at single i.v. doses ranging from 0.2 to 9.5 mg/kg.[18][19]

-

-

-

Neutropenic Murine Lung Infection Model:

-

Objective: To evaluate efficacy in a respiratory tract infection model.

-

Methodology:

-

Clinical Trial Design for Complicated Intra-Abdominal Infections (cIAI)

The IGNITE clinical trial program evaluated the efficacy and safety of eravacycline for cIAI.

-

Study Design: Phase 3, randomized, double-blind, multicenter studies.[13][20][21]

-

Patient Population: Adult hospitalized patients with cIAI requiring surgical or percutaneous intervention.[13]

-

Interventions:

-

Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit (25-31 days after the first dose).[13][14]

-

Outcome Assessment:

Conclusion

This compound represents a valuable addition to the antimicrobial armamentarium, particularly in the era of rising antibiotic resistance. Its enhanced mechanism of action allows it to overcome common tetracycline resistance pathways, resulting in a broad spectrum of activity against challenging Gram-positive and Gram-negative pathogens. Clinical trials have established its efficacy and safety for the treatment of complicated intra-abdominal infections. For researchers and drug development professionals, eravacycline serves as a successful example of rational drug design to combat antibiotic resistance. Continued surveillance of its activity and exploration of its utility in other infectious diseases are warranted.

References

- 1. journals.asm.org [journals.asm.org]

- 2. jwatch.org [jwatch.org]

- 3. contagionlive.com [contagionlive.com]

- 4. drugs.com [drugs.com]

- 5. accp1.org [accp1.org]

- 6. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Eravacycline: a comprehensive review of in vitro activity, clinical efficacy, and real-world applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eravacycline: evaluation of susceptibility testing methods and activity against multidrug-resistant Enterobacterales and Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]

- 13. Assessing the Efficacy and Safety of Eravacycline vs Ertapenem in Complicated Intra-abdominal Infections in the Investigating Gram-Negative Infections Treated With Eravacycline (IGNITE 1) Trial: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of eravacycline: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eravacycline Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 17. frontiersin.org [frontiersin.org]

- 18. Eravacycline (TP-434) Is Efficacious in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

Development of Resistance to Eravacycline Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eravacycline dihydrochloride is a synthetic fluorocycline antibiotic, a new-generation tetracycline designed to overcome common tetracycline resistance mechanisms. It exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains. However, as with all antimicrobial agents, the emergence of resistance is a significant concern. This technical guide provides an in-depth overview of the known mechanisms of resistance to eravacycline, detailed experimental protocols for studying this phenomenon, and a summary of quantitative data on resistance development.

Mechanisms of Resistance

The development of resistance to eravacycline is a multifactorial process primarily driven by the overexpression of efflux pumps and mutations in regulatory genes. Unlike older tetracyclines, eravacycline is a poor substrate for the classic Tet(A-E) efflux pumps and is not affected by ribosomal protection proteins. However, resistance can emerge through other pathways.

Efflux Pump Overexpression

The most prominent mechanism of acquired resistance to eravacycline is the upregulation of endogenous multidrug resistance efflux pumps. These pumps actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.

-

In Klebsiella pneumoniae : The AcrAB-TolC efflux pump is a major contributor to eravacycline resistance. Overexpression of this pump is often linked to mutations in regulatory genes such as ramR, which represses the transcriptional activator ramA. Mutations in ramR lead to increased expression of ramA, which in turn upregulates the acrAB operon.[1][2][3]

-

In Acinetobacter baumannii : The AdeABC efflux pump plays a crucial role in eravacycline resistance. Upregulation of the adeABC operon is frequently caused by mutations in the two-component regulatory system AdeRS. Specifically, mutations in the sensor kinase gene adeS can lead to constitutive activation of the response regulator AdeR, resulting in high-level expression of the AdeABC pump.[4][5][6]

Genetic Mutations

Mutations in specific genes, particularly those involved in global stress responses and regulation of membrane protein expression, have been identified as key drivers of eravacycline resistance.

-

lon Protease Mutations in Klebsiella pneumoniae : Mutations in the gene encoding the Lon protease have been shown to confer resistance to eravacycline.[7][8] Lon protease is an ATP-dependent protease involved in the degradation of misfolded proteins and key regulatory proteins, including transcriptional activators of efflux pumps like MarA and SoxS.[9][10] Inactivation of Lon can lead to the stabilization of these activators, resulting in the upregulation of efflux pumps such as AcrAB-TolC.[7][9]

-

adeS Mutations in Acinetobacter baumannii : Deletion mutations or insertional inactivation (e.g., by ISAba1) in the adeS gene are a common mechanism leading to the overexpression of the AdeABC efflux pump and subsequent eravacycline resistance.[4][5]

-

Ribosomal Mutations in Staphylococcus aureus : While eravacycline is designed to evade ribosomal protection proteins, mutations in the 30S ribosomal protein S10 have been frequently observed in eravacycline-resistant S. aureus isolates.[11]

Heteroresistance

Heteroresistance, a phenomenon where a subpopulation of a seemingly susceptible bacterial culture exhibits resistance to an antibiotic, has been observed with eravacycline. This can complicate susceptibility testing and clinical outcomes. In A. baumannii, heteroresistance to eravacycline has been linked to the emergence of subpopulations with increased expression of the AdeABC efflux pump.[5]

Quantitative Data on Eravacycline Resistance

The development of resistance to eravacycline is characterized by a significant increase in the minimum inhibitory concentration (MIC) of the drug.

Table 1: MIC Distribution of Eravacycline against Klebsiella pneumoniae Isolates

| Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| All Isolates (n=211) | 0.5 | 2 | 0.06 - 8 | [12][13] |

| Carbapenem-Resistant (CRKP, n=183) | 0.5 | 2 | 0.06 - 8 | [12] |

| Carbapenem-Susceptible (CSKP, n=28) | 0.25 | 0.5 | 0.06 - 0.5 | [12][14] |

| Eravacycline-Resistant CRKP (n=30) | - | - | 64 - 256 | [12] |

Table 2: MIC Distribution of Eravacycline against Acinetobacter baumannii Isolates

| Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| All Isolates (n=158) | 0.5 | 1 | ≤0.03 - 4 | [15][16] |

| Carbapenem-Resistant (CRAB) | 1 | 4 | 0.03 - 4 | [14] |

| Tigecycline-Resistant | 1 | 2 | - | [16] |

Table 3: Fold Change in MIC for In Vitro Evolved Eravacycline-Resistant Mutants

| Bacterial Species | Parental Strain MIC (mg/L) | Resistant Mutant MIC (mg/L) | Fold Increase in MIC | Reference |

| Klebsiella pneumoniae | 2 | 64 | 32 | [8] |

| Acinetobacter baumannii | 0.25 | 16 | 64 | [4] |

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Method: Broth Microdilution (BMD)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).

-

Prepare serial two-fold dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The typical concentration range for testing is 0.015 to 32 mg/L.[17]

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours) grown on non-selective agar.

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of eravacycline that completely inhibits visible bacterial growth.

In Vitro Induction of Resistance

Method: Serial Passage in the Presence of Sub-inhibitory Concentrations of Eravacycline

Protocol:

-

Determine the baseline MIC of eravacycline for the bacterial isolate using the BMD method described above.

-

Inoculate a tube of CAMHB containing eravacycline at a concentration of 0.5x the initial MIC with the bacterial isolate.

-

Incubate the tube at 35°C ± 2°C for 24 hours with shaking.

-

After incubation, determine the MIC of the passaged culture.

-

Inoculate a fresh tube of CAMHB containing eravacycline at 0.5x the new MIC with an aliquot from the previous day's culture.

-

Repeat this process for a predetermined number of days or until a significant increase in MIC is observed (e.g., ≥4-fold).

-

To ensure the stability of the resistance, passage the resistant mutant in antibiotic-free medium for several days and re-determine the MIC.

Whole Genome Sequencing (WGS)

Protocol:

-

DNA Extraction: Extract high-quality genomic DNA from a pure overnight culture of the eravacycline-susceptible parent strain and the in vitro-selected resistant mutant using a commercial DNA extraction kit.

-

Library Preparation: Prepare sequencing libraries using a standard protocol for the chosen sequencing platform (e.g., Illumina). This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

-

Sequencing: Perform paired-end sequencing on the selected platform to generate a sufficient depth of coverage (e.g., >50x).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the reads from the resistant mutant to the genome of the parental strain (or a reference genome) using a tool like BWA or Bowtie2.

-

Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller such as GATK or SAMtools.

-

Annotation: Annotate the identified variants to determine their location (e.g., coding region, intergenic region) and predicted effect on protein function (e.g., missense, nonsense, frameshift).

-

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

Protocol:

-

RNA Extraction: Grow the eravacycline-susceptible and resistant strains to mid-logarithmic phase in CAMHB. Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.

-

qRT-PCR:

-

Design primers specific for the target efflux pump gene (e.g., acrB, adeB) and a housekeeping gene (e.g., 16S rRNA, rpoB) for normalization.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR instrument.

-

The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

-

-

Data Analysis: Calculate the relative expression of the target gene in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method.[18]

Proteomic Analysis

Protocol:

-

Protein Extraction: Grow bacterial cultures of the susceptible and resistant strains to a specific growth phase and harvest the cells by centrifugation. Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation (for Mass Spectrometry):

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

-

Peptide Cleanup: Desalt the peptide samples using a C18 column to remove contaminants.

-

-

Mass Spectrometry: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a liquid chromatography system (LC-MS/MS).

-

Data Analysis:

-

Protein Identification: Search the acquired MS/MS spectra against a protein database of the relevant bacterial species using a search engine like MaxQuant or Proteome Discoverer.

-

Protein Quantification: Perform label-free or label-based quantification to determine the relative abundance of proteins between the susceptible and resistant strains.

-

Functional Analysis: Perform gene ontology (GO) and pathway analysis to identify cellular processes that are significantly altered in the resistant strain.

-

Visualizations of Resistance Pathways and Workflows

Caption: AcrAB-TolC mediated eravacycline resistance in K. pneumoniae.

Caption: Experimental workflow for investigating eravacycline resistance.

Conclusion

The development of resistance to this compound is a complex process involving multiple molecular mechanisms, primarily the upregulation of efflux pumps through mutations in regulatory genes. Understanding these pathways is crucial for the development of strategies to mitigate resistance, such as the development of efflux pump inhibitors or combination therapies. The experimental protocols outlined in this guide provide a framework for researchers to investigate eravacycline resistance in a systematic and reproducible manner. Continued surveillance and research are essential to preserving the efficacy of this important antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Contribution of the efflux pump AcrAB-TolC to the tolerance of chlorhexidine and other biocides in Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of eravacycline resistance in Acinetobacter baumannii mediated by a deletion mutation in the sensor kinase adeS, leading to elevated expression of the efflux pump AdeABC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emergence of eravacycline heteroresistance in carbapenem-resistant Acinetobacter baumannii isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Lon protease inactivation, or translocation of the lon gene, potentiate bacterial evolution to antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Eravacycline susceptibility was impacted by genetic mutation of 30S ribosome subunits, and branched-chain amino acid transport system II carrier protein, Na/Pi cotransporter family protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. frontiersin.org [frontiersin.org]

- 14. Antibacterial Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Isolates in China: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity of Eravacycline against Enterobacteriaceae and Acinetobacter baumannii, Including Multidrug-Resistant Isolates, from New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Antimicrobial Activity and Dose Optimization of Eravacycline and Other Tetracycline Derivatives Against Levofloxacin-Non-Susceptible and/or Trimethoprim-Sulfamethoxazole-Resistant Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. qRT-PCR [bio-protocol.org]

Eravacycline dihydrochloride pharmacokinetics and pharmacodynamics overview

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eravacycline Dihydrochloride

Introduction

Eravacycline, marketed as Xerava™, is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline class.[1] It was specifically designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[2][3] Eravacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant (MDR) pathogens.[4] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated intra-abdominal infections (cIAI), its potent activity and favorable safety profile make it a significant agent in the management of serious bacterial infections.[2][5]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of eravacycline, summarizing key data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Intravenous eravacycline demonstrates linear and dose-proportional pharmacokinetics.[1][2] Following administration, it is widely distributed throughout the body.

Absorption and Distribution

Being administered intravenously, bioavailability is 100%. The peak plasma concentration (Cmax) is typically reached at the end of the infusion.[1] Eravacycline exhibits concentration-dependent protein binding, ranging from 79% to 90% in human plasma at concentrations of 100 to 10,000 ng/mL.[1][5]

Table 1: Human Pharmacokinetic Parameters of Intravenous Eravacycline

| Parameter | Value | Study Population / Notes |

|---|---|---|

| Cmax (Day 1) | 2125 ng/mL | Healthy Subjects (1 mg/kg every 12h)[1] |

| Cmax (Day 10) | 1825 ng/mL | Healthy Subjects (1 mg/kg every 12h)[1] |

| AUC₀₋₁₂ (Day 1) | 4305 ng·h/mL | Healthy Subjects (1 mg/kg every 12h)[1] |

| AUC₀₋₁₂ (Steady-State) | 4560 ± 940 ng·h/mL | Healthy Volunteers (1 mg/kg every 12h)[6] |

| fAUC₀₋₁₂ (Steady-State) | 770 ± 140 ng·h/mL | Healthy Volunteers (1 mg/kg every 12h)[6] |

| Volume of Distribution (Vss) | ~321 L (or 4.2 L/kg) | Population studies[2][5] |

| Total Clearance (CL) | 13.5 L/h | Population studies[2] |

| Terminal Elimination Half-Life (t½) | ~20 - 48 hours | Population studies[2][5] |

| Plasma Protein Binding | 79% - 90% | Concentration-dependent[1][5] |

| Pulmonary ELF Penetration | 6.44 (Ratio of ELF AUC₀₋₁₂ to plasma fAUC₀₋₁₂) | Healthy Volunteers[6] |

| Alveolar Macrophage Penetration | 51.63 (Ratio of AM AUC₀₋₁₂ to plasma fAUC₀₋₁₂) | Healthy Volunteers[6] |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; fAUC: Free drug AUC; Vss: Volume of distribution at steady state.

Metabolism and Elimination

Eravacycline is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase (FMO) mediated oxidation.[5] Following a single radiolabeled dose, approximately 34% is excreted in the urine and 47% in the feces. Unchanged eravacycline is the major component found, accounting for 20% of the dose in urine and 17% in feces.[5]

Experimental Protocols: Human Pharmacokinetic Studies

The pharmacokinetic parameters listed in Table 1 were primarily derived from Phase 1, open-label studies in healthy adult volunteers. A typical study design involves administering single or multiple intravenous doses of eravacycline (e.g., 1 mg/kg infused over 60 minutes every 12 hours).[6] Serial plasma samples are collected at predefined time points (e.g., pre-infusion, end of infusion, and at various intervals post-infusion) to determine drug concentrations.[6] Noncompartmental methods are used to calculate key PK parameters such as Cmax, AUC, clearance, and half-life.[6] To assess pulmonary disposition, some studies include bronchoalveolar lavage (BAL) at different time points to measure concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM).[6]

Pharmacodynamics

Eravacycline's antibacterial action stems from its ability to inhibit bacterial protein synthesis.[1][5] This mechanism is similar to other tetracyclines but with enhanced potency and circumvention of key resistance pathways.

Mechanism of Action

Eravacycline binds to the bacterial 30S ribosomal subunit, which physically blocks the binding of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[3] This action prevents the incorporation of amino acids into the growing peptide chain, leading to the cessation of protein synthesis.[1][5] This is generally a bacteriostatic effect, although bactericidal activity has been observed against certain strains of E. coli and Klebsiella pneumoniae.[1][5] Its unique fluorocycline structure allows it to evade common tetracycline resistance mechanisms, including efflux pumps (e.g., Tet(A), Tet(B)) and ribosomal protection proteins (e.g., Tet(M)).[1][3][7]

In Vitro Activity

Eravacycline demonstrates potent in vitro activity against a wide range of clinically significant pathogens. The tables below summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 2: In Vitro Activity of Eravacycline against Gram-Positive Bacteria

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus (MSSA & MRSA) | 0.12 | 1 | [8] |

| Enterococcus faecalis (VSE & VRE) | ≤0.06 | 0.12 | [1][8] |

| Enterococcus faecium (VSE & VRE) | 0.06 | 0.12 | [1][8] |

| Streptococcus anginosus group | - | 0.125 |[1] |

Table 3: In Vitro Activity of Eravacycline against Gram-Negative Bacteria

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

|---|---|---|---|

| Escherichia coli | 0.125 - 0.25 | 0.5 | [1][9] |

| Klebsiella pneumoniae | 0.25 | 1 | [1] |

| Acinetobacter baumannii | 0.5 | 1 | [10] |

| Stenotrophomonas maltophilia | - | - | Effective growth inhibition noted[2] |

| Helicobacter pylori | 0.063 | 0.125 |[2] |

Table 4: In Vitro Activity of Eravacycline against Clostridioides difficile

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

|---|

| Clostridioides difficile (various ribotypes) | ≤0.0078 | 0.016 |[11] |

PK/PD Relationship and In Vivo Models

The pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts the efficacy of eravacycline is the ratio of the free drug area under the plasma concentration-time curve to the MIC (fAUC/MIC).[1] This has been established through in vivo animal models, most notably the neutropenic murine thigh infection model.

This model is a standard preclinical method for evaluating the in vivo efficacy of antibiotics and determining the relevant PK/PD index.

-

Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This immunosuppression ensures that the observed antibacterial effect is primarily due to the drug, not the host's immune system.[9]

-

Infection: A bacterial suspension of a specific isolate (e.g., E. coli) with a known MIC is injected into the thigh muscle of the mice.[9]

-

Treatment: At a set time post-infection (e.g., 2 hours), treatment with eravacycline begins. Various dosing regimens (different dose levels and frequencies) are administered to generate a range of fAUC/MIC exposures.[9]

-

Endpoint Measurement: After a defined period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial burden in colony-forming units (CFU) per gram of tissue.

-

Data Analysis: The change in bacterial burden (log₁₀ CFU) is correlated with the corresponding fAUC/MIC values for each dosing regimen to determine the exposure magnitude required for bacteriostatic (stasis) or bactericidal (e.g., 1-log kill) activity.[9]

Studies using this model for E. coli have shown that an fAUC/MIC target near 25 is likely relevant for clinical efficacy.[9] This value helps in designing optimal dosing regimens for clinical trials and practice.

References

- 1. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Eravacycline: a comprehensive review of in vitro activity, clinical efficacy, and real-world applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Phase I, Open-Label, Safety and Pharmacokinetic Study To Assess Bronchopulmonary Disposition of Intravenous Eravacycline in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eravacycline Monograph for Professionals - Drugs.com [drugs.com]

- 8. frontiersin.org [frontiersin.org]

- 9. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Comparison of antimicrobial activities and resistance mechanisms of eravacycline and tigecycline against clinical Acinetobacter baumannii isolates in China [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Eravacycline Dihydrochloride In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals